Ethyl 2-[2-[(4-ethylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate
Overview
Description
Ethyl 2-[2-[(4-ethylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[(4-ethylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethylbenzaldehyde with a suitable dioxoindene derivative, followed by esterification with ethyl acetoacetate. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[(4-ethylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-[2-[(4-ethylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[(4-ethylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate depends on its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-[2-[(4-ethylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate can be compared with other similar compounds, such as:
- Methyl 2-[2-[(4-methylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate
- Propyl 2-[2-[(4-propylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate
These compounds share a similar core structure but differ in the alkyl groups attached to the phenyl ring
Properties
IUPAC Name |
ethyl 2-[2-[(4-ethylphenyl)-hydroxymethyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-15-10-12-16(13-11-15)20(26)24(19(14(3)25)23(29)30-5-2)21(27)17-8-6-7-9-18(17)22(24)28/h6-13,19-20,26H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYYJMPIKJTDCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2(C(=O)C3=CC=CC=C3C2=O)C(C(=O)C)C(=O)OCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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